7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and inhibit or activate the function of its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
InChI Key |
IADMJONHLAAKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)C |
Origin of Product |
United States |
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